Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol
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Overview
Description
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is an organic compound that features a furan ring and a phenyl ring substituted with a methyl and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method includes the use of a Grignard reagent, where the furan ring is introduced via a nucleophilic addition to the carbonyl group of the benzaldehyde derivative. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(3-methoxy-4-(methylthio)phenyl)methanol
- (3-fluoro-4-(methylthio)phenyl)(furan-2-yl)methanol
- Thiazoles and other heterocyclic compounds with similar structural motifs .
Uniqueness
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is unique due to its specific substitution pattern and the presence of both furan and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14O2S |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
furan-2-yl-(3-methyl-4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-10(5-6-12(9)16-2)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3 |
InChI Key |
WJLNAAGDSVTHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)SC |
Origin of Product |
United States |
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